N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-2-ylmethyl)amino]propanamide
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Overview
Description
“N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-2-ylmethyl)amino]propanamide” is a synthetic organic compound that features both oxazole and thiazole rings. These heterocyclic structures are known for their presence in various biologically active molecules, making this compound potentially significant in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-2-ylmethyl)amino]propanamide” typically involves the formation of the oxazole and thiazole rings followed by their coupling with the propanamide moiety. Common synthetic routes may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and nitriles.
Formation of the thiazole ring: This can be synthesized via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Coupling reactions: The final step involves coupling the oxazole and thiazole rings with the propanamide group under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups attached to the oxazole and thiazole rings.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The heterocyclic rings may undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic or nucleophilic reagents depending on the nature of the substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those containing oxazole and thiazole rings.
Biology
In biological research, it may serve as a probe to study the interactions of oxazole and thiazole-containing compounds with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-2-ylmethyl)amino]propanamide” would depend on its specific biological activity. Generally, compounds containing oxazole and thiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-2-ylmethyl)amino]acetamide
- N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-2-ylmethyl)amino]butanamide
Uniqueness
The uniqueness of “N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-2-ylmethyl)amino]propanamide” lies in its specific combination of oxazole and thiazole rings with the propanamide group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-2-ylmethyl)amino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-8-6-10(18-15-8)14-12(17)9(2)16(3)7-11-13-4-5-19-11/h4-6,9H,7H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBRTVLZNIPYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C(C)N(C)CC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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